molecular formula C18H16CaCl2O6 B15175409 Calcium (4-chloro-2-methylphenoxy)acetate CAS No. 72731-35-2

Calcium (4-chloro-2-methylphenoxy)acetate

Cat. No.: B15175409
CAS No.: 72731-35-2
M. Wt: 439.3 g/mol
InChI Key: XLNYBYYHALTQAJ-UHFFFAOYSA-L
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Description

Calcium (4-chloro-2-methylphenoxy)acetate (CAS: 93923-70-7; EC: 300-158-3) is a phenoxyacetic acid derivative where the carboxylate group is paired with a calcium cation. It is structurally related to the herbicide MCPA [(4-chloro-2-methylphenoxy)acetic acid], which is widely used in agriculture to control broadleaf weeds. Registered in 2018, it represents a newer addition to the phenoxy herbicide family, likely developed to address regulatory and environmental concerns associated with older derivatives .

Properties

CAS No.

72731-35-2

Molecular Formula

C18H16CaCl2O6

Molecular Weight

439.3 g/mol

IUPAC Name

calcium;2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2

InChI Key

XLNYBYYHALTQAJ-UHFFFAOYSA-L

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of calcium (4-chloro-2-methylphenoxy)acetate typically involves the neutralization of (4-chloro-2-methylphenoxy)acetic acid with calcium hydroxide. The reaction is carried out at room temperature (approximately 20°C) for about one hour . The product is then isolated by evaporating the solvent and drying the residue under reduced pressure at 40°C .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves the use of large reactors and efficient drying systems to handle the bulk quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions: Calcium (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenoxyacetic acid derivatives.

Scientific Research Applications

Calcium (4-chloro-2-methylphenoxy)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of calcium (4-chloro-2-methylphenoxy)acetate involves its role as a synthetic auxin, a type of plant growth hormone. It mimics the action of natural auxins, leading to uncontrolled growth and eventually the death of the target weeds. The compound binds to auxin receptors in the plant cells, disrupting normal cellular processes and causing abnormal growth patterns .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share the core phenoxyacetic acid structure but differ in counterions, ester groups, or side-chain modifications:

Sodium (4-Chloro-2-Methylphenoxy)Acetate (MCPA-Sodium)
  • CAS : 3653-48-3
  • Formula : C₉H₈ClNaO₃
  • Properties : High water solubility due to the sodium cation, making it suitable for aqueous herbicide formulations.
  • Application : Broad-spectrum herbicide with rapid action.
  • Regulatory Status : Listed under the U.S. Toxic Release Inventory (TRI), indicating stricter reporting requirements .
Ethyl (4-Chloro-2-Methylphenoxy)Acetate (MCPA-Ethyl Ester)
  • CAS : 2698-38-6
  • Formula : C₁₁H₁₃ClO₃
  • Properties : LogP ~3.6 (estimated), indicating higher hydrophobicity than ionic forms.
  • Application : Used in oil-based formulations for prolonged release and reduced leaching .
Propyl (4-Chloro-2-Methylphenoxy)Acetate
  • CAS : 2698-39-7
  • Formula : C₁₂H₁₅ClO₃
  • Properties : LogP 3.61, slightly more lipophilic than the ethyl ester.
  • Analysis : Separated via reverse-phase HPLC (Newcrom R1 column), suggesting stability under analytical conditions .
Calcium 2-(4-Chloro-2-Methylphenoxy)Propionate
  • CAS : 84864-57-3
  • Formula : C₁₀H₁₀ClO₃Ca
Isobutyl (4-Chloro-2-Methylphenoxy)Acetate (MCPA-Isobutyl)
  • CAS: Not explicitly listed in evidence.
  • Formula : C₁₂H₁₅ClO₃
  • Application : Designed for volatility reduction and enhanced foliar adhesion .

Comparative Analysis Table

Compound CAS Formula Molecular Weight Solubility LogP Primary Use Toxicity/Environmental Impact
Calcium (4-chloro-2-methylphenoxy)acetate 93923-70-7 C₉H₈ClO₃Ca 264.7 g/mol Moderate (aqueous) ~1.2 Herbicide Lower leaching potential
MCPA-Sodium 3653-48-3 C₉H₈ClNaO₃ 234.6 g/mol High N/A Herbicide High mobility in water
MCPA-Ethyl Ester 2698-38-6 C₁₁H₁₃ClO₃ 228.7 g/mol Low (oil-soluble) ~3.6 Slow-release herbicide Persistence in soil
MCPA-Propyl Ester 2698-39-7 C₁₂H₁₅ClO₃ 242.7 g/mol Low 3.61 Formulation additive Similar to ethyl ester
Calcium 2-(4-chloro-2-methylphenoxy)propionate 84864-57-3 C₁₀H₁₀ClO₃Ca 266.7 g/mol Moderate ~1.5 Herbicide (modified) Unreported; structurally analogous

Key Research Findings

Ionic Liquids and Toxicity : Ionic derivatives, including calcium salts, exhibit lower toxicity to biogas-producing microbes compared to traditional esters, suggesting environmental advantages .

Analytical Methods : Propyl and ethyl esters are reliably analyzed via HPLC, whereas ionic forms (e.g., calcium, sodium) require ion-pair chromatography .

Regulatory Trends : Calcium salts, registered post-2018, may comply with newer EU regulations (e.g., REACH) emphasizing reduced ecotoxicity .

Q & A

Basic: What are the established methods for synthesizing Calcium (4-chloro-2-methylphenoxy)acetate, and how can purity be optimized?

Answer:
this compound is synthesized via ionic pairing between the (4-chloro-2-methylphenoxy)acetate anion and calcium cations. Key methods include:

  • Direct neutralization : Reacting the parent acid (MCPA) with calcium hydroxide or carbonate in aqueous media .
  • Ionic liquid synthesis : Substituting traditional counterions (e.g., sodium) with calcium in ionic liquid frameworks, as demonstrated in studies using (4-chloro-2-methylphenoxy)acetate-based ionic liquids .
    Purity optimization : Use recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity can be verified via HPLC (C18 column, UV detection at 280 nm) or NMR (characteristic peaks for aromatic protons at δ 6.8–7.2 ppm and calcium coordination shifts) .

Advanced: How do counterion variations (e.g., Na⁺, Ca²⁺, methyl ester) influence the physicochemical properties and bioactivity of (4-chloro-2-methylphenoxy)acetate derivatives?

Answer:
Counterions significantly alter solubility, stability, and toxicity:

  • Solubility : Calcium salts exhibit lower water solubility compared to sodium salts (e.g., Methoxone sodium salt, CAS 3653-48-3) but higher than lipophilic esters (e.g., MCPA-2-ethylhexyl ester, CAS 29450-45-1) .
  • Toxicity : Calcium derivatives show reduced acute toxicity to aquatic organisms compared to ionic liquids with ammonium cations, as observed in biogas inhibition studies .
  • Stability : Methyl esters (e.g., CAS 2436-73-9) are prone to hydrolysis under alkaline conditions, whereas calcium salts remain stable in neutral pH .
    Methodological note : Compare via thermogravimetric analysis (TGA) for thermal stability and Daphnia magna assays for ecotoxicity .

Basic: What spectroscopic and chromatographic techniques are recommended for characterizing this compound?

Answer:

  • NMR : ¹H NMR (aromatic protons: δ 6.8–7.2 ppm; methyl group: δ 2.3 ppm; acetate methylene: δ 4.6 ppm). ¹³C NMR confirms the carboxylate-calcium coordination (δ ~175 ppm) .
  • FT-IR : Strong absorption at 1700–1750 cm⁻¹ (ester C=O) and 1250 cm⁻¹ (C-O-C linkage) .
  • HPLC-MS : Reverse-phase C18 column with ESI-MS in negative mode for detecting degradation products (e.g., chlorinated phenols) .

Advanced: What are the challenges in detecting and quantifying degradation products of this compound in environmental matrices?

Answer:
Degradation products like 4-chloro-2-methylphenol and chlorinated acetic acids require advanced hyphenated techniques:

  • LC-QTOF-MS : For non-target screening in soil/water extracts, using isotopic pattern filtering for chlorine-containing fragments .
  • Solid-phase microextraction (SPME) : Coupled with GC-MS to isolate volatile metabolites (e.g., chloroanisoles) .
    Key challenge : Matrix interference in agricultural soils; mitigate via QuEChERS cleanup or molecularly imprinted polymers (MIPs) .

Basic: What is the known environmental toxicity profile of this compound?

Answer:

  • Acute toxicity : LC₅₀ for Daphnia magna is >100 mg/L, indicating moderate toxicity. Comparatively, ionic liquid forms (e.g., with pyrrolidinium cations) show higher toxicity due to enhanced bioavailability .
  • Soil persistence : Half-life ranges 7–14 days under aerobic conditions, with mineralization to CO₂ observed in ¹³C-labeling studies .

Advanced: How do microbial communities in anaerobic digesters respond to this compound exposure?

Answer:

  • Methanogenesis inhibition : At >50 mg/L, biogas production decreases by 30–40% due to suppression of Methanosaeta spp. .
  • Adaptation : Enrichment of Chloroflexi and Firmicutes capable of cleaving the ether bond via hydrolytic enzymes .
    Methodology : Use 16S rRNA amplicon sequencing and metatranscriptomics to track community shifts and gene expression .

Basic: What regulatory guidelines apply to the environmental monitoring of this compound?

Answer:

  • EPA Toxic Release Inventory (TRI) : The parent acid (MCPA, CAS 94-74-6) is listed, requiring reporting of releases >100 lbs/year .
  • EU Regulation : MCPA and derivatives are classified as “toxic to aquatic life”; water monitoring mandates LC-MS/MS detection limits <0.1 µg/L .

Advanced: What mechanistic insights explain the herbicidal activity of this compound?

Answer:

  • Auxin mimicry : The compound disrupts plant cell elongation by binding to auxin receptors (TIR1/AFB proteins), inducing uncontrolled growth and senescence .
  • Enzyme inhibition : Competitive inhibition of acetolactate synthase (ALS) in sensitive weeds, blocking branched-chain amino acid synthesis .
    Experimental validation : Use Arabidopsis thaliana mutants with TIR1 knockouts and ALS activity assays .

Basic: How can researchers resolve contradictions in toxicity data between lab studies and field observations?

Answer:

  • Factor analysis : Evaluate pH, organic matter content, and microbial activity in field soils, which mitigate toxicity compared to controlled lab conditions .
  • Meta-analysis : Cross-reference datasets from standardized tests (e.g., OECD 207 for earthworms) with longitudinal field monitoring .

Advanced: What are the pathways for abiotic degradation of this compound under UV exposure?

Answer:

  • Photolysis : UV-C radiation cleaves the ether bond, generating 4-chloro-2-methylphenol and glyoxylic acid. Quantum yield calculations (Φ = 0.12) confirm slow degradation in sunlight .
  • Advanced oxidation : Ozonation produces chlorinated quinones, detected via LC-TOF-MS .
    Methodology : Use solar simulators (ASTM G173 spectrum) and radical scavengers (e.g., tert-butanol) to isolate degradation mechanisms .

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